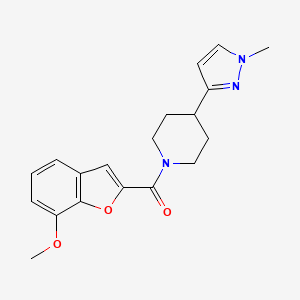
(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of piperidine derivatives with other chemical agents. For instance, the synthesis of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This suggests that similar methods could potentially be applied to synthesize (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was determined to crystallize in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation . This information is valuable as it provides a basis for understanding the conformational preferences of piperidine rings in similar compounds, which could be extrapolated to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride.
Chemical Reactions Analysis
The charge-transfer (CT) reaction study of 4-aminopyridine with 2,5-dihydroxy-p-benzoquinone in various solvents indicates that piperidine derivatives can participate in CT reactions, forming stable complexes . This implies that (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride may also engage in CT reactions under suitable conditions, potentially leading to the formation of stable complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied reveal high stability of the produced complexes, as indicated by high values of the formation constant and molecular extinction coefficient in the CT reaction of 4-aminopyridine . Additionally, the crystallographic data of the synthesized piperidine derivative provides insights into the solid-state structure, which can influence the physical properties such as melting point, solubility, and stability . These findings can be used to infer the potential properties of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, although direct studies on this compound would be necessary for accurate characterization.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Chiral Ligand Synthesis : Compounds such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, which share structural similarities with (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, have been synthesized and explored for their unique behavior in stereoselective catalytic reactions. These chiral ligands are useful in asymmetric synthesis, showing potential in controlling the outcome of reactions like the enantioselective addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Novel Ring Systems Synthesis : Related compounds, such as (1-Amino-1H-benzimidazol-2-yl)methanol, have been utilized to synthesize new ring systems like benzimidazo[1,2-c][1,2,3]thiadiazoles. These syntheses contribute to the exploration of novel chemical structures, which can be crucial in the development of new materials or pharmaceuticals (Tumkevičius et al., 2003).
Environmental Benign Synthesis : The environmentally benign synthesis of benzylpiperidines, including 4-substituted variants, has been developed. This approach emphasizes sustainable and scalable methods, potentially applicable to compounds like (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride (Ágai et al., 2004).
Catalysis and Receptor Interactions
Ligands for CNS Receptors : Compounds like (1-Benzylpiperazin-2-yl)methanols, structurally related to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, have been synthesized and investigated for their potential interactions with central nervous system receptors. This demonstrates the potential of such compounds in medicinal chemistry and neuropharmacology (Beduerftig, Weigl, & Wünsch, 2001).
NR1/2B N-Methyl-D-Aspartate Receptor Antagonists : Research on derivatives of (4-Benzylpiperidine-1-yl)methanone, similar to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, has led to the development of potent NR2B subunit-selective antagonists of the NMDA receptor. This is significant for therapeutic applications in neurology and pain management (Borza et al., 2007).
Catalysis in Organic Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, akin to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, has been used as a catalyst in Huisgen 1,3-dipolar cycloadditions. This showcases the role of such compounds in facilitating efficient organic synthesis reactions (Ozcubukcu et al., 2009).
Pharmacological and Medicinal Aspects
Potential in Pain Management : Synthesis of meperidine analogs from 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, similar to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, suggests possible applications in pain management and anesthetic formulations (Chang et al., 2006).
Hydrogenation Reaction Studies : The study of hydrogenation reactions involving compounds like 2-((1-Benzylpiperidin-4-yl)methylene) derivatives provides insights into reaction kinetics and catalyst effectiveness, relevant for pharmaceutical synthesis and chemical engineering (Jelčić, Samardžić, & Zrnčević, 2016).
Antimicrobial Activity : Synthesis and study of pyridine derivatives, including those structurally related to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, have shown variable antimicrobial activities. This highlights potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(4-amino-1-benzylpiperidin-4-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIVFJSEKSSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)
![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)


![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)

![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)